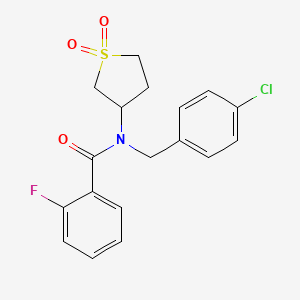

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide

CAS No.:

Cat. No.: VC16306811

Molecular Formula: C18H17ClFNO3S

Molecular Weight: 381.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17ClFNO3S |

|---|---|

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |

| Standard InChI | InChI=1S/C18H17ClFNO3S/c19-14-7-5-13(6-8-14)11-21(15-9-10-25(23,24)12-15)18(22)16-3-1-2-4-17(16)20/h1-8,15H,9-12H2 |

| Standard InChI Key | SNMNRQOEAJCEIA-UHFFFAOYSA-N |

| Canonical SMILES | C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F |

Introduction

Synthesis

Although no direct synthesis protocol for this compound was identified in the provided results, related compounds with similar structures are typically synthesized using multi-step organic reactions involving:

-

Amide Bond Formation: Reacting a chlorinated benzyl amine derivative with a fluorinated benzoyl chloride.

-

Sulfone Introduction: Oxidizing the tetrahydrothiophene ring to incorporate the sulfone group.

-

Purification: Employing recrystallization or chromatographic techniques to isolate the final product.

These steps ensure high purity and yield of the target compound.

Applications and Biological Significance

While specific pharmacological studies on this compound are unavailable, its structural components suggest potential applications:

-

Antimicrobial Activity: The sulfone group and halogenated aromatic rings are often associated with antimicrobial properties.

-

Anticancer Potential: Fluorinated benzamides have been explored for their role in inhibiting cancer cell proliferation.

-

Molecular Docking Studies: The compound could be evaluated for binding affinity to biological targets such as enzymes or receptors.

Analytical Characterization

To confirm the structure and purity of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide, the following techniques are typically used:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Identifies hydrogen and carbon environments in the molecule. |

| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Detects functional groups such as amides (C=O stretch) and sulfone (S=O stretch). |

| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in the crystal structure (if applicable). |

Related Compounds

Several structurally similar compounds have been studied for their biological activities:

-

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Explored for its role in medicinal chemistry .

-

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide: Studied for potential antimicrobial properties .

These analogs highlight the versatility of this chemical framework in drug discovery.

Future Research Directions

To fully explore the potential of N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide:

-

Conduct in vitro and in vivo studies to evaluate its biological activity.

-

Perform molecular docking simulations to predict interactions with biological targets.

-

Investigate its physicochemical properties for drug-likeness using tools like SwissADME.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume